

# An In-depth Technical Guide to the Physicochemical Properties of Mecoprop

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## Compound of Interest

**Compound Name:** 3-(4-Chlorophenoxy)propanoic acid

**Cat. No.:** B184920

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## Introduction

Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a selective, post-emergence herbicide widely utilized for the control of broadleaf weeds in turf, lawns, and cereal crops.<sup>[1][2]</sup> It belongs to the phenoxyalkanoic acid class of herbicides, which function as synthetic auxins, disrupting normal plant growth and leading to weed death.<sup>[2][3]</sup> Mecoprop exists as a racemic mixture of two stereoisomers: the herbicidally active (R)-(+)-enantiomer, known as Mecoprop-P or MCPP-P, and the less active (S)-(-)-enantiomer.<sup>[4][5]</sup> Due to its widespread application, a thorough understanding of its physicochemical properties is paramount for assessing its environmental fate, toxicological impact, and for the development of effective analytical methods and formulations.

This technical guide provides a comprehensive overview of the core physicochemical properties of Mecoprop, offering insights into the experimental methodologies for their determination and the implications of these properties for research and development.

## Chemical Identity and Structure

Mecoprop is a chiral molecule due to the presence of an asymmetric carbon atom in the propanoic acid side chain.<sup>[4]</sup> This chirality is a critical factor in its biological activity.

- Chemical Name: 2-(4-chloro-2-methylphenoxy)propanoic acid[6]
- CAS Number: 93-65-2 (for racemic Mecoprop)[7]
- Molecular Formula: C<sub>10</sub>H<sub>11</sub>ClO<sub>3</sub>[2]
- Molecular Weight: 214.65 g/mol [8]

The structures of the two enantiomers are presented below:

(R)-(+)-Mecoprop (Mecoprop-P)

R\_img

(S)-(-)-Mecoprop

S\_img

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Caption: Chemical structures of the (S) and (R) enantiomers of Mecoprop.

## Core Physicochemical Properties

A summary of the key physicochemical properties of Mecoprop and Mecoprop-P is provided in the table below. These values are crucial for predicting the behavior of the herbicide in various environmental and biological systems.

| Property                                      | Mecoprop<br>(racemic)                          | Mecoprop-P ((R)-<br>enantiomer)       | References    |
|---|--|---------------------------------------|---------------|
| Physical State                                | Colorless to brown<br>crystalline powder       | Solid                                 | [2][6][9]     |
| Melting Point                                 | 93-95 °C                                       | 93.5 - 95 °C                          | [1][8][9][10] |
| Boiling Point                                 | Decomposes before<br>boiling                   | Decomposes before<br>boiling          | [1][5]        |
| Vapor Pressure                                | $1.6 - 2.3 \times 10^{-5}$ mmHg<br>at 20-25 °C | $1.4 \times 10^{-5}$ mmHg at<br>20 °C | [3][5][8][9]  |
| Water Solubility                              | 880 - 900 mg/L at 20-<br>25 °C                 | 880 mg/L at 20 °C                     | [1][8][9]     |
| pKa   | 3.19 - 3.78                                    | 3.7                                   | [4][5][8][9]  |
| LogP (Octanol-Water<br>Partition Coefficient) | -0.19 to 3.13                                  | -0.19                                 | [3][5][8][9]  |

## In-Depth Analysis of Physicochemical Properties

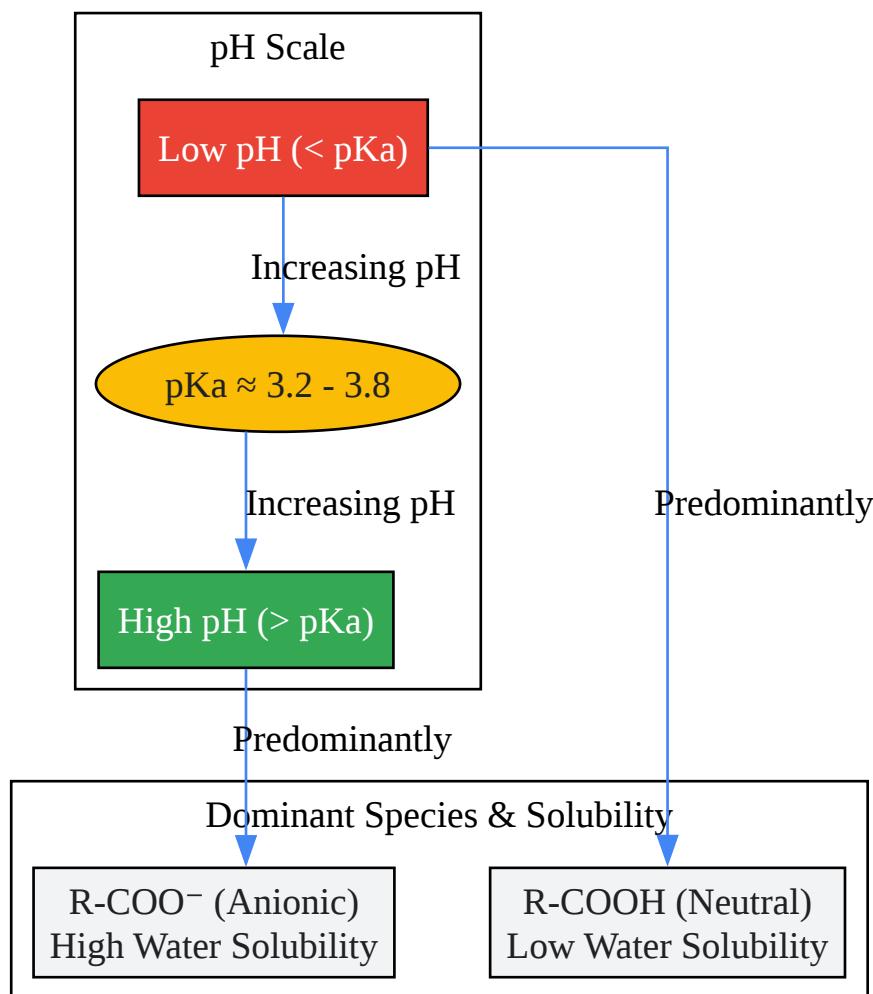
### Solubility

The solubility of Mecoprop is a critical determinant of its environmental mobility and bioavailability.

**Water Solubility:** Mecoprop has a moderate solubility in water, reported to be around 880-900 mg/L at room temperature.[1][8][9] This property influences its potential to leach into groundwater and be transported in surface water.[2][11] The carboxylic acid group contributes to its water solubility, although the aromatic ring and chlorine atom impart some hydrophobicity. [12]

**Organic Solvent Solubility:** Mecoprop is significantly more soluble in organic solvents. It is highly soluble in acetone, diethyl ether, and ethanol (>1000 g/kg at 20°C) and also soluble in ethyl acetate (825 g/kg) and chloroform (339 g/kg).[9] This high solubility in organic solvents is a key consideration in the formulation of commercial herbicide products and in the development of analytical extraction methods.[12]

**Influence of pH on Solubility:** As a carboxylic acid, the water solubility of Mecoprop is pH-dependent. At pH values below its pKa, it exists predominantly in its less soluble, neutral acid form. As the pH increases above the pKa, Mecoprop deprotonates to form the more water-soluble carboxylate anion. This relationship is crucial for predicting its behavior in different soil and water environments.



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Caption: Relationship between pH, Mecoprop speciation, and water solubility.

## Acid Dissociation Constant (pKa)

The pKa of Mecoprop is approximately 3.19 to 3.78.<sup>[4][8][9]</sup> This value indicates that it is a weak acid. In most environmental soils and waters (typically pH 5-8), Mecoprop will exist

almost entirely in its anionic (deprotonated) form.[9] Anions are generally less prone to volatilization and may exhibit different soil adsorption characteristics compared to their neutral counterparts.[9]

## Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP or Kow) is a measure of a chemical's lipophilicity (fat solubility) versus its hydrophilicity (water solubility).[13] There is a notable discrepancy in the reported LogP values for Mecoprop, ranging from -0.19 to 3.13.[3][8][9] The lower value of -0.19, reported for Mecoprop-P at pH 7, likely reflects the increased water solubility of the anionic form, which is predominant at that pH.[3][5] The higher value of 3.13 may represent the LogP of the neutral, protonated form of Mecoprop.[9] This highlights the importance of considering pH when evaluating the partitioning behavior of ionizable compounds like Mecoprop. A higher LogP value suggests a greater tendency to bioaccumulate in fatty tissues of organisms.

## Experimental Protocols for Physicochemical Property Determination

Accurate determination of these properties is essential for regulatory purposes and scientific research. Standardized methods, such as those from the OECD (Organisation for Economic Co-operation and Development), are typically employed.

### Protocol 1: Determination of Water Solubility (Flask Method - OECD 105)

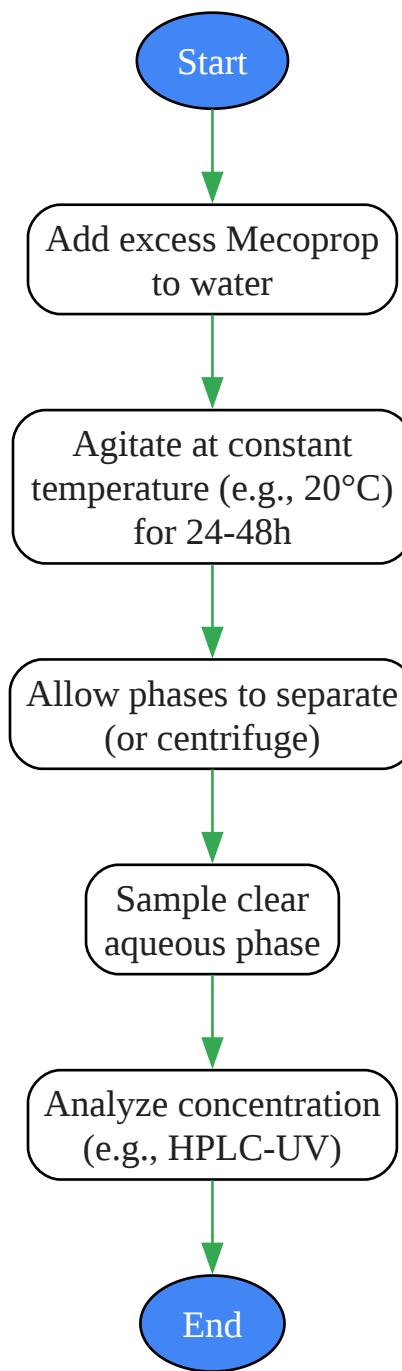
This method is a straightforward approach to determine the water solubility of a compound.

**Principle:** A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined analytically.

**Step-by-Step Methodology:**

- **Preparation:** Add an excess amount of Mecoprop to a known volume of deionized water in a flask.

- Equilibration: Stopper the flask and agitate it at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the mixture to stand undisturbed at the same temperature to permit the separation of undissolved material. Centrifugation may be used to facilitate this process.
- Sampling: Carefully withdraw a sample from the clear aqueous phase, ensuring no solid particles are included.
- Analysis: Determine the concentration of Mecoprop in the sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[14\]](#)[\[15\]](#)
- Replication: Repeat the experiment at least twice to ensure the reproducibility of the results.



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